molecular formula C18H15ClN2O2 B2581281 N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-47-8

N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2581281
CAS RN: 862831-47-8
M. Wt: 326.78
InChI Key: ORWQGYRIXALDDF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as AG490, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. It is a potent inhibitor of JAK2, which is involved in the regulation of a variety of biological processes such as cell proliferation, differentiation, and apoptosis. AG490 has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study involving the synthesis of monocyclic β-lactams demonstrated the potential antibacterial and antifungal activities of these compounds against various microorganisms, indicating their relevance in the development of new antimicrobial agents (Pagadala et al., 2012).

Chemical Structure and Properties Analysis

Extensive spectroscopic investigations, including quantum chemical and natural bond orbital analyses, have been conducted on similar chloroacetamide derivatives. These studies provide insights into the structural, thermodynamical, and vibrational characteristics of such compounds, contributing to a better understanding of their chemical properties and potential applications in various scientific domains (Arjunan et al., 2012).

Potential as Pesticides

Derivatives of N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide have been characterized as potential pesticides. X-ray powder diffraction has been utilized to identify new derivatives that could serve as effective agents in pest control, highlighting their importance in agricultural research (Olszewska et al., 2009).

Antioxidant Activity Evaluation

Research has also focused on evaluating the antioxidant properties of related indole acetamide derivatives. These studies are crucial for identifying compounds with potential therapeutic applications, particularly in combating oxidative stress and related disorders (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-16(14-5-3-4-6-15(14)21(11)2)17(22)18(23)20-13-9-7-12(19)8-10-13/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWQGYRIXALDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

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